molecular formula C21H33N3O B7916099 (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7916099
M. Wt: 343.5 g/mol
InChI Key: OMSGEDAVEHNOTB-ANYOKISRSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the cyclopropyl group through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine
  • (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine
  • (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(18-11-12-18)15-19-10-6-7-13-23(19)14-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,22H2,1-2H3/t19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSGEDAVEHNOTB-ANYOKISRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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